molecular formula C30H32N4O8 B217771 Saframycin Ad-1 CAS No. 107140-33-0

Saframycin Ad-1

Cat. No. B217771
CAS RN: 107140-33-0
M. Wt: 576.6 g/mol
InChI Key: GGGQHIDQYVATGY-UHFFFAOYSA-N
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Description

Saframycin Ad-1 is a natural product that belongs to the saframycin family of antibiotics. It was first isolated from Streptomyces lavendulae in 1974. Saframycin Ad-1 exhibits potent antibacterial, antifungal, and antitumor activities. Due to its unique chemical structure and biological activities, Saframycin Ad-1 has attracted significant attention from the scientific community.

Scientific Research Applications

Antiproliferative Effects in Cancer Cells

  • SafA shows potent antiproliferative effects in leukemia- and tumor-derived cells. This activity is attributed to the ability of saframycins to covalently modify duplex DNA. GAPDH, a protein target of saframycins, is implicated in these antiproliferative effects, suggesting a novel molecular mechanism of action and potential target for cancer treatment (Xing et al., 2004).

Biosynthesis and Structural Characterization

  • The biosynthesis of SafA involves a complex process with the nonribosomal peptide synthetase SfmC catalyzing a seven-step transformation of dipeptidyl substrates, leading to its unique pentacyclic tetrahydroisoquinoline scaffold. This highlights a dual Pictet-Spengler mechanism in its biosynthesis (Koketsu et al., 2010).
  • Further studies on saframycin biosynthesis in Streptomyces lavendulae have provided insights into the formation of its core structure and side chain, with implications for directed biosynthesis of new saframycin derivatives (Arai et al., 1985).

DNA Interaction and Mechanism of Action

  • Saframycin A binds to DNA, a process that has been studied using various labeling techniques. Its binding to DNA is enhanced by the reduction of the quinone moiety, involving a potential intermediate quinone methide (Ishiguro et al., 1981).
  • Saframycins A and C bind to duplex DNA and cause single-strand breaks, a process mediated by reactive oxygen species. This binding and strand scission of DNA by saframycins have distinct molecular mechanisms (Lown et al., 1982).

Potential for Drug Development

  • Evaluation of novel saframycin analogs has shown potent in vitro and in vivo antitumor activities, making them promising leads for further optimization in cancer therapy (Spencer et al., 2006).

Molecular Characterization

  • Characterization of the saframycin gene cluster in Streptomyces lavendulae NRRL 11002 has revealed insights into the nonribosomal peptide synthetase system assembling its unusual tetrapeptidyl skeleton, offering a basis for the engineering of more complex and active analogs (Li et al., 2007).

properties

CAS RN

107140-33-0

Product Name

Saframycin Ad-1

Molecular Formula

C30H32N4O8

Molecular Weight

576.6 g/mol

IUPAC Name

N-[(12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-oxobutanamide

InChI

InChI=1S/C30H32N4O8/c1-7-20(35)30(40)32-11-19-21-14(24(36)12(2)28(41-5)26(21)38)9-17-23-22-15(25(37)13(3)29(42-6)27(22)39)8-16(33(23)4)18(10-31)34(17)19/h16-19,23H,7-9,11H2,1-6H3,(H,32,40)

InChI Key

GGGQHIDQYVATGY-UHFFFAOYSA-N

SMILES

CCC(=O)C(=O)NCC1C2=C(CC3N1C(C4CC5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)C#N)C(=O)C(=C(C2=O)OC)C

Canonical SMILES

CCC(=O)C(=O)NCC1C2=C(CC3N1C(C4CC5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)C#N)C(=O)C(=C(C2=O)OC)C

synonyms

saframycin Ad-1
saframycin-Ad-1

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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